Cas no 1806662-74-7 (Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate)

Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate
-
- インチ: 1S/C13H12F3NO2/c1-2-19-12(18)10-8-9(4-3-7-17)5-6-11(10)13(14,15)16/h5-6,8H,2-4H2,1H3
- InChIKey: MGCSPNCGCFMEQS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1C(=O)OCC)CCC#N)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 359
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 50.1
Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015007448-1g |
Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate |
1806662-74-7 | 97% | 1g |
1,504.90 USD | 2021-06-21 | |
Alichem | A015007448-500mg |
Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate |
1806662-74-7 | 97% | 500mg |
806.85 USD | 2021-06-21 | |
Alichem | A015007448-250mg |
Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate |
1806662-74-7 | 97% | 250mg |
475.20 USD | 2021-06-21 |
Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate 関連文献
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
6. Back matter
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoateに関する追加情報
Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate (CAS No. 1806662-74-7): A Comprehensive Overview
Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate, identified by the CAS number 1806662-74-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoate derivatives, characterized by its complex molecular structure, which includes both cyano and trifluoromethyl substituents. These functional groups contribute to its unique chemical properties, making it a promising candidate for various applications in drug development and synthetic chemistry.
The Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate molecule exhibits a high degree of structural complexity, which is reflected in its intricate stereochemistry and electronic distribution. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, while the cyano group introduces a polar character, influencing its solubility and reactivity. These attributes make it an intriguing subject for further investigation in the development of novel therapeutic agents.
In recent years, there has been a growing interest in benzoate derivatives due to their diverse biological activities. Studies have demonstrated that compounds containing the benzoate moiety often exhibit potent pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. The specific arrangement of functional groups in Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate may contribute to its potential as a precursor for designing molecules with enhanced therapeutic efficacy.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The cyano group can be readily converted into other functional moieties, such as amides or carboxylic acids, while the trifluoromethyl group can serve as a handle for further modifications. This flexibility allows researchers to explore various structural analogs, optimizing properties such as bioavailability and target specificity. The ability to fine-tune these characteristics is crucial for developing drugs that are both effective and safe.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of complex molecules like Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate. Molecular modeling techniques can simulate interactions with biological targets, providing insights into potential mechanisms of action. These computational studies are often complemented by experimental validation, where the compound is tested for activity against specific biological pathways. Such integrated approaches are essential for understanding the full potential of this compound in drug discovery.
The pharmaceutical industry has been particularly interested in trifluoromethyl-containing compounds due to their favorable pharmacokinetic properties. The introduction of fluorine atoms into molecular structures can lead to improved metabolic stability and enhanced binding affinity to biological targets. In the case of Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate, the trifluoromethyl group may play a critical role in determining its overall pharmacological profile. Further research is needed to fully elucidate these effects and explore their implications for therapeutic applications.
Another area of interest is the potential use of this compound as an intermediate in the synthesis of more complex molecules. The benzoate backbone provides a stable scaffold that can be modified at multiple positions, allowing for the creation of diverse chemical libraries. Such libraries are invaluable tools in high-throughput screening campaigns, where compounds are rapidly tested for biological activity. The synthesis and characterization of derivatives of Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate could lead to the discovery of novel lead compounds with significant therapeutic potential.
The cyano group in this compound also offers opportunities for further functionalization. For instance, it can be hydrolyzed to form a carboxylic acid or converted into an amide through reaction with appropriate reagents. These transformations open up possibilities for designing molecules with tailored properties, such as improved solubility or enhanced binding affinity. The ability to modify both ends of the benzoate chain allows for extensive structural diversification, which is key to developing effective drugs.
In conclusion, Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate (CAS No. 1806662-74-7) represents a fascinating compound with numerous potential applications in pharmaceutical research and drug development. Its unique structural features, including the cyano and trifluoromethyl groups, contribute to its versatility as a synthetic intermediate and its potential as a precursor for novel therapeutic agents. Continued investigation into this compound and its derivatives will likely yield valuable insights into new drug discovery strategies and improve our understanding of complex biological systems.
1806662-74-7 (Ethyl 5-(2-cyanoethyl)-2-(trifluoromethyl)benzoate) 関連製品
- 1932065-77-4(L-Proline, 4-methyl-, ethyl ester, (4R)-)
- 1482166-28-8(2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol)
- 92847-88-6(cyclopropyl(3,4-dimethoxyphenyl)methanone)
- 1269991-95-8((2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID)
- 1207326-89-3(4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid)
- 922967-19-9(methyl 4-(1,3-benzothiazol-5-yl)carbamoylbenzoate)
- 2138428-01-8(Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate)
- 1252839-18-1(N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide)
- 153842-00-3(N-(Chloroacetyl)-DL-alanine Methyl Ester)
- 212778-67-1(3-Phenyl-4-(phenylethynyl)cinnoline)